1,1,1-Tribromo-3,3,3-trifluoropropane
Overview
Description
1,1,1-Tribromo-3,3,3-trifluoropropane is a halogenated hydrocarbon with the molecular formula C3H2Br3F3. This compound is characterized by the presence of three bromine atoms and three fluorine atoms attached to a propane backbone.
Preparation Methods
The synthesis of 1,1,1-Tribromo-3,3,3-trifluoropropane typically involves the bromination of 3,3,3-trifluoropropene. The reaction is carried out by treating 3,3,3-trifluoropropene with bromine under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1,1,1-Tribromo-3,3,3-trifluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form different oxidation states of the compound.
Common reagents used in these reactions include potassium ethoxide, which is used in the synthesis of ethyl 3,3,3-trifluoropropionate from this compound . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1-Tribromo-3,3,3-trifluoropropane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, especially those involving halogenated hydrocarbons.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Tribromo-3,3,3-trifluoropropane involves its interaction with molecular targets through halogen bonding and other intermolecular forces. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1,1,1-Tribromo-3,3,3-trifluoropropane can be compared with other similar compounds such as:
1,1,3-Tribromo-1,3,3-trifluoropropane: Similar in structure but with different bromine atom positions.
3-Bromo-1,1,1-trifluoropropane: Contains fewer bromine atoms and exhibits different chemical properties.
Properties
IUPAC Name |
1,1,1-tribromo-3,3,3-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br3F3/c4-2(5,6)1-3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOPOJRHRVELNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345393 | |
Record name | 1,1,1-Tribromo-3,3,3-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393524-84-9 | |
Record name | 1,1,1-Tribromo-3,3,3-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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